Synergistic Platelet Aggregation Inhibition: GPRP + GRGDS vs. Single Agents
GPRP exhibits pronounced synergistic inhibition of ADP-induced platelet aggregation when combined with GRGDS, a property not shared with all fibrinogen-related peptides. A mixture of 50 µM GRGDS and 180 µM GPRP achieved 50% inhibition of platelet aggregation [1]. This effect was twofold greater than 50 µM GRGDS alone and would require an 18-fold higher concentration of GPRP (3.2 mM) if used alone to achieve the same effect [1]. This synergy was specific to the GPRP/GRGDS pair and was not observed with GPRP combined with a gamma-chain peptide [1].
| Evidence Dimension | Concentration for 50% inhibition of ADP-induced platelet aggregation in plasma |
|---|---|
| Target Compound Data | GPRP alone: IC₅₀ = 3.2 mM; GPRP + 50 µM GRGDS: 180 µM GPRP yields 50% inhibition |
| Comparator Or Baseline | GRGDS alone: IC₅₀ = 100 µM; GRGDS + 180 µM GPRP: 50 µM GRGDS yields 50% inhibition |
| Quantified Difference | Synergistic combination requires 18-fold less GPRP and 2-fold less GRGDS compared to individual IC₅₀ values. |
| Conditions | Human platelet-rich plasma; ADP-induced aggregation. |
Why This Matters
This evidence demonstrates that GPRP is not simply a weaker analog of GRGDS but a distinct agent that, when combined, offers a unique synergistic profile—critical for studies of combination antithrombotic strategies.
- [1] Adelman B, et al. Synergistic inhibition of platelet aggregation by fibrinogen-related peptides. Circ Res. 1990;67(4):941-7. PMID: 2208617. View Source
